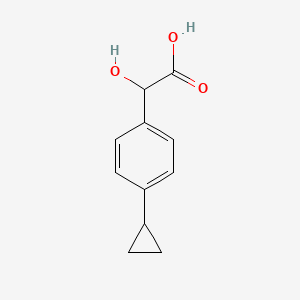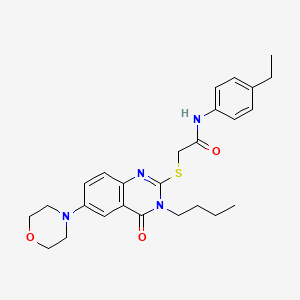
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a quinazolinone moiety, which is a type of heterocyclic compound that has been studied for various biological activities . It also contains a morpholine ring, which is often found in pharmaceuticals, and a sulfanyl group attached to an acetamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide could undergo hydrolysis, the morpholine could be protonated or deprotonated depending on the pH, and the sulfanyl group could participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the morpholine would likely make it somewhat soluble in water. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .科学的研究の応用
Antimicrobial Applications
- 2-(2-oxo-morpholin-3-yl)-acetamide derivatives , closely related to the compound , have been identified as effective fungicidal agents against Candida and Aspergillus species. Notably, the introduction of a gem-dimethyl group on the morpholin-2-one core improved plasmatic stability while maintaining antifungal activity (Bardiot et al., 2015).
- Quinazolinyl acetamides have demonstrated promise as broad-spectrum antimicrobial agents. This includes synthesis and characterization of new quinazolines which showed potential as antimicrobial agents, indicating the versatility and significance of quinazolinyl derivatives in this field (Desai et al., 2007).
Anticancer Applications
- A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate , was synthesized and displayed potent cytotoxic activity against human cancer cell lines. It also exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Analytical Chemistry Applications
- In the realm of analytical chemistry, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been utilized in the development of electrochemical sensors. For instance, a study focusing on reduced graphene oxide/iron(II) porphyrazine hybrids on glassy carbon electrodes for the amperometric detection of NADH and L-cysteine illustrated the application of such derivatives in enhancing electrochemical sensor performance (Koczorowski et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-3-5-12-30-25(32)22-17-21(29-13-15-33-16-14-29)10-11-23(22)28-26(30)34-18-24(31)27-20-8-6-19(4-2)7-9-20/h6-11,17H,3-5,12-16,18H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJVVUYMYPNQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)NC4=CC=C(C=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2777134.png)
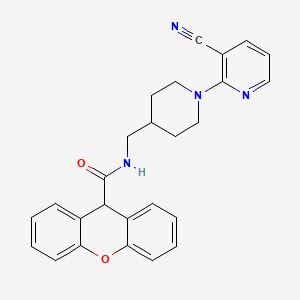
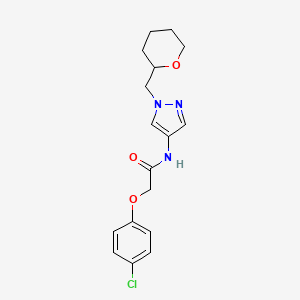
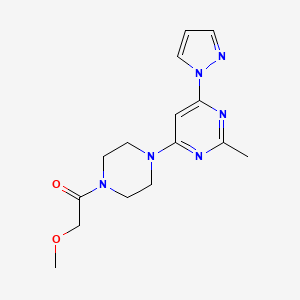
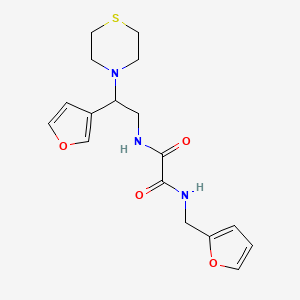
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2777143.png)
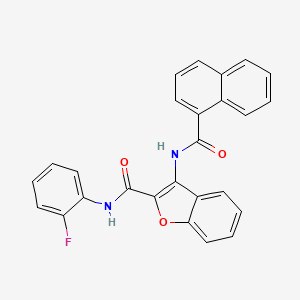
![[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2777150.png)
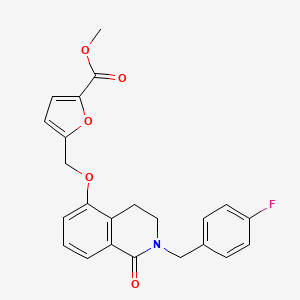
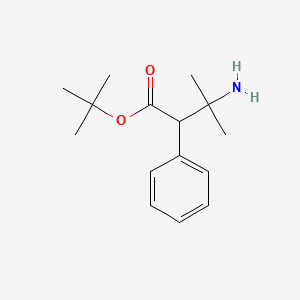
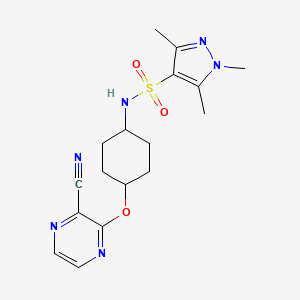

![N-(3-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777156.png)
